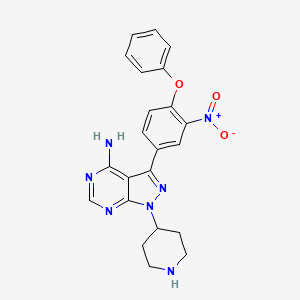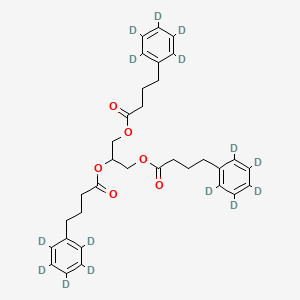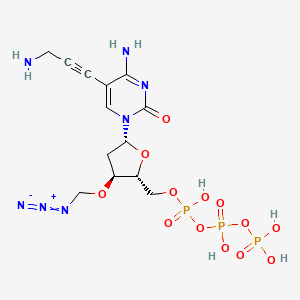
5-Propargylamino-3'-azidomethyl-dCTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propargylamino-3’-azidomethyl-dCTP is a modified nucleotide used primarily in DNA synthesis and sequencing. This compound is a nucleoside molecule that plays a crucial role in next-generation sequencing (NGS) technologies, which are essential for various genomic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-3’-azidomethyl-dCTP involves multiple steps, including the incorporation of an azide group and a propargylamino group. The azide group allows the compound to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). The propargylamino group is introduced to facilitate the incorporation of the compound into DNA strands during sequencing .
Industrial Production Methods
Industrial production of 5-Propargylamino-3’-azidomethyl-dCTP typically involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are critical for its application in scientific research and commercial DNA sequencing .
Analyse Chemischer Reaktionen
Types of Reactions
5-Propargylamino-3’-azidomethyl-dCTP undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are stable and can be used for further biochemical applications .
Wissenschaftliche Forschungsanwendungen
5-Propargylamino-3’-azidomethyl-dCTP has a wide range of applications in scientific research:
DNA Synthesis and Sequencing: It is used as a building block for preparing fluorescent conjugates in next-generation sequencing (NGS). .
Click Chemistry: The azide group enables the compound to participate in click chemistry reactions, which are useful for labeling and tracking biomolecules.
Biological Research: It is used in studies involving DNA replication and repair, as well as in the development of new diagnostic tools
Wirkmechanismus
The mechanism of action of 5-Propargylamino-3’-azidomethyl-dCTP involves its incorporation into DNA strands during synthesis. The azide group is chemically blocked by substituting the 3’-OH group with a 3’-o-azidomethyl group, preventing the polymerase from incorporating more than one nucleotide per cycle. Upon incorporation, a fluorescence signal is measured, and the chemical blockade is removed to allow for the next cycle of nucleotide addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Propargylamino-3’-azidomethyl-dUTP: Similar in structure and function, used in DNA synthesis and sequencing.
5-Propargylamino-dCTP: Lacks the azide group but is used for similar applications in DNA labeling and synthesis.
Uniqueness
5-Propargylamino-3’-azidomethyl-dCTP is unique due to its dual functional groups (azide and propargylamino), which allow it to participate in both DNA synthesis and click chemistry reactions. This dual functionality makes it highly versatile for various biochemical and genomic applications .
Eigenschaften
Molekularformel |
C13H20N7O13P3 |
|---|---|
Molekulargewicht |
575.26 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H20N7O13P3/c14-3-1-2-8-5-20(13(21)18-12(8)15)11-4-9(29-7-17-19-16)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H2,15,18,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
SHCGONLEPWBTFI-HBNTYKKESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
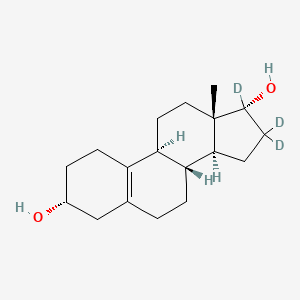
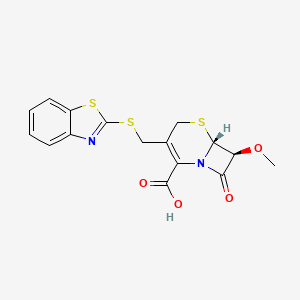

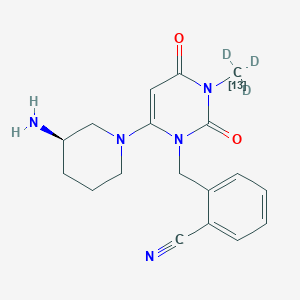
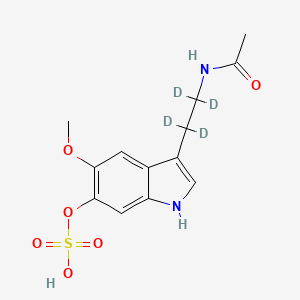


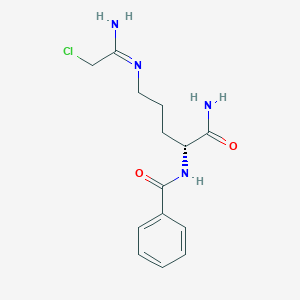
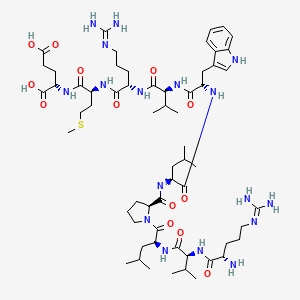
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
